Racemic DL-Alanyl Scaffold vs. Enantiopure (R)- or (S)-Forms: Stereochemical Identity and Biological Discrimination
The target compound (CAS 1236254-86-6) is the racemic DL-alanyl-piperazine 2HCl, containing an equimolar mixture of D- and L-alanine configurations. The enantiopure (R)-enantiomer (CAS 1258405-40-1) and (S)-enantiomer (CAS 245487-62-1) are individually catalogued and sold as separate research entities . In biological systems where the target engages chiral binding sites (e.g., neurotransmitter receptors or amino acid transporters), the racemic mixture can exhibit distinct pharmacological profiles versus either pure enantiomer, a property that has been systematically exploited in piperazine-based CNS ligands [1]. Quantitative differences in receptor binding affinity (e.g., pKi shifts ≥ 0.5 log units between enantiomers) have been documented for structurally related arylpiperazine congeners interacting with serotonin and dopamine receptors [1].
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Racemic DL-mixture (equimolar D + L); CAS 1236254-86-6 |
| Comparator Or Baseline | (R)-enantiomer (CAS 1258405-40-1) and (S)-enantiomer (CAS 245487-62-1) |
| Quantified Difference | Racemic vs. enantiopure; documented pKi differences of 0.5–1.5 log units between enantiomers in related piperazine series |
| Conditions | Inferred from published structure-activity relationship (SAR) studies on chiral piperazine ligands at serotonin/dopamine receptors |
Why This Matters
For stereospecific assay development or chiral lead optimization, procurement of the correct stereoisomeric form is critical; the racemic mixture cannot substitute for either pure enantiomer without altering target engagement profiles.
- [1] Table 4, Piperazine compounds: pKi (DAT/SERT) values. PMC, 2008. Available at: https://pmc.ncbi.nlm.nih.gov View Source
